molecular formula C10H13Cl B1357474 1-(1-Chloroethyl)-2,3-dimethylbenzene CAS No. 60907-88-2

1-(1-Chloroethyl)-2,3-dimethylbenzene

Cat. No. B1357474
CAS RN: 60907-88-2
M. Wt: 168.66 g/mol
InChI Key: QCZFALDMBXRELM-UHFFFAOYSA-N
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Description

“1-Chloroethyl chloroformate” and “(1-Chloroethyl)benzene” are related chemical compounds . They can be used to form protecting groups and as N-dealkylating agents .


Synthesis Analysis

The synthesis of “1-Chloroethyl chloroformate” involves the reaction of benzene with ethylene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction produces “1-Chloroethyl chloroformate” and hydrogen chloride as by-products .


Molecular Structure Analysis

The molecular structure of “(1-Chloroethyl)benzene” consists of a benzene ring attached to a chloroethyl group . The molecular formula is C8H9Cl .


Chemical Reactions Analysis

Application of alkyl chloroformates (RCF), under conditions discovered more than a decade ago, met such criteria. Instantaneous conversion of hydrophilic compounds to organophilic ones became often an integral part of sample preparation procedures with negligible time and costs required .


Physical And Chemical Properties Analysis

“(1-Chloroethyl)benzene” has a molecular weight of 140.61 g/mol . It is soluble in most organic solvents, including chloroform, acetone, and ether, but insoluble in water .

Scientific Research Applications

Electrophilic Substitution and Arylation

1-(1-Chloroethyl)-2,3-dimethylbenzene has been studied for its potential in electrophilic substitution reactions. A study by Fischer and Greig (1974) explored the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid, leading to the formation of specific acetate derivatives. This research highlights the compound's utility in the generation of complex biphenyl structures (Fischer & Greig, 1974).

Oxidation and Ignition Kinetics

The oxidation and ignition kinetics of similar compounds, such as 1,2-dimethylbenzene, have been extensively studied. Gaïl et al. (2008) conducted experiments to understand the concentration profiles of reactants and products under various temperature conditions, which is crucial for industrial and chemical processes involving these types of compounds (Gaïl et al., 2008).

Chromatographic Separation and Analysis

1-(1-Chloroethyl)-2,3-dimethylbenzene and its derivatives have been studied in the context of chromatography. Bermejo, Blanco, and Guillén (1985) investigated the chromatographic separation of chloro derivatives of dimethylbenzene, providing insights into their physical and chemical properties (Bermejo, Blanco, & Guillén, 1985).

Bromination and Derivative Synthesis

Research by Aitken et al. (2016) explored the bromination of dimethylbenzene derivatives, revealing pathways to synthesize various sulfur-functionalized benzoquinones. This study demonstrates the compound's utility in creating diverse chemical structures (Aitken et al., 2016).

Structural Analysis in Liquid State

Drozdowski (2006) conducted a structural analysis of liquid dimethylbenzene, providing detailed insights into the molecular structure and interactions. This research is vital for understanding the behavior of such compounds in their liquid state (Drozdowski, 2006).

Safety And Hazards

“(1-Chloroethyl)benzene” is listed as extremely hazardous substances . Contact with water liberates toxic gas . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to source of ignition and flash back .

properties

IUPAC Name

1-(1-chloroethyl)-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZFALDMBXRELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598582
Record name 1-(1-Chloroethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-2,3-dimethylbenzene

CAS RN

60907-88-2
Record name 1-(1-Chloroethyl)-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60907-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Chloroethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Fakhraian, H Toulabi, E Choobdari… - Organic Preparations …, 2015 - Taylor & Francis
Medetomidine {4-[l-(2, 3-dimethylphenyl) ethyl]-3H-imidazole], 5} is a selective a2-adrenoceptor agonist used in veterinary medicine for its analgesic and sedative properties. 1, 2 It is …
Number of citations: 7 www.tandfonline.com

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